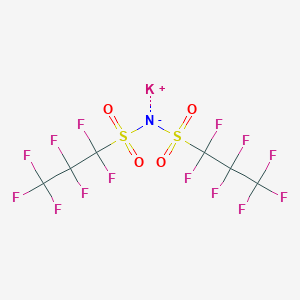
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is an organic compound with the molecular formula C8H9NO2 It contains a pyrrole ring and an acrylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid typically involves the reaction of pyrrole derivatives with acrylic acid or its esters. One common method is the condensation reaction between 2-methylpyrrole and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and polymers.
作用机制
The mechanism of action of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
- (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
- 3-(1H-pyrrol-3-yl)acrylic acid methyl ester
Uniqueness
2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is unique due to its specific structural features, such as the presence of a methyl group on the pyrrole ring and an acrylic acid functional group
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
(E)-2-methyl-3-(1H-pyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-5,9H,1H3,(H,10,11)/b6-5+ |
InChI 键 |
RNZIGTAMSNGAND-AATRIKPKSA-N |
手性 SMILES |
C/C(=C\C1=CC=CN1)/C(=O)O |
规范 SMILES |
CC(=CC1=CC=CN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
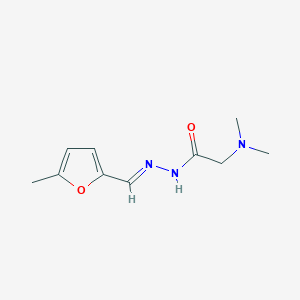
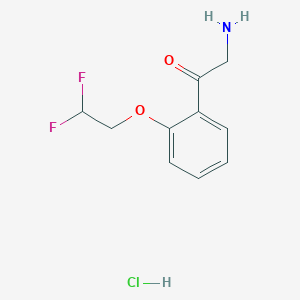
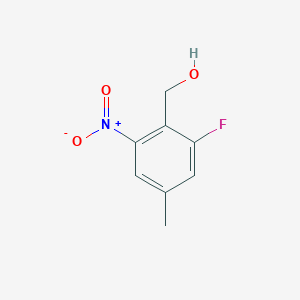
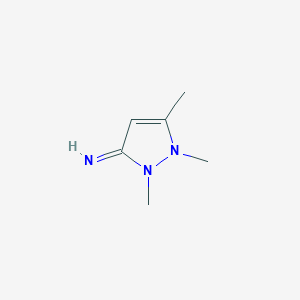
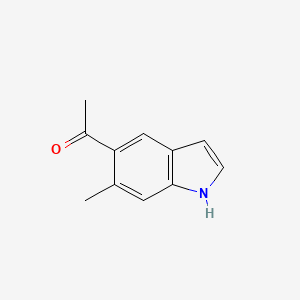
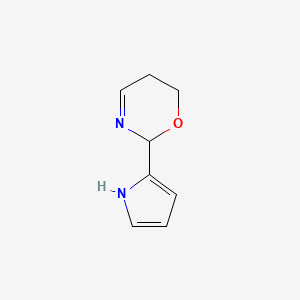
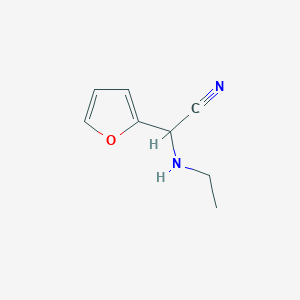
-](/img/structure/B12860689.png)
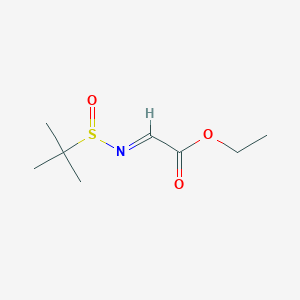
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
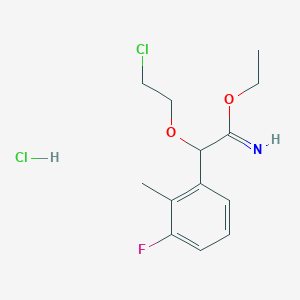
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
